molecular formula C23H27NO3 B1613782 3,4-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898757-96-5

3,4-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No. B1613782
M. Wt: 365.5 g/mol
InChI Key: YCBQLPPQIKUZLF-UHFFFAOYSA-N
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Description



  • IUPAC Name : (3,4-dimethylphenyl) [3- (1,4-dioxa-8-azaspiro [4.5]dec-8-ylmethyl)phenyl]methanone

  • Molecular Formula : C23H27NO3

  • Molecular Weight : 365.47 g/mol

  • CAS Number : 898761-89-2

  • Purity : 97%

  • Country of Origin : US





  • Synthesis Analysis



    • The synthesis pathway and methods for this compound are not readily available in the retrieved information.





  • Molecular Structure Analysis



    • The molecular structure consists of a benzophenone core with a spirocyclic moiety attached.

    • The compound contains a five-membered spiro ring formed by the 1,4-dioxa-8-azaspiro[4.5]decyl group.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound are not provided in the available data.





  • Physical And Chemical Properties Analysis



    • Melting Point , Boiling Point , and Density data are not available.

    • The compound is 97% pure .

    • For detailed properties, further research would be required.




  • Scientific Research Applications

    CCR5 Receptor-Based Mechanisms

    The compound 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) demonstrates potent noncompetitive allosteric antagonism of the CCR5 receptor, which is significant for its antiviral effects against HIV-1. This research compares the receptor-based mechanisms of 873140 with other noncompetitive allosteric antagonists of CCR5, highlighting its unique divergence in blocking function and binding, indicating a potential for overcoming HIV viral resistance in clinical settings (Watson et al., 2005).

    Molecular Diversity in Chemical Reactions

    The synthesis and characterization of various spiro compounds, such as trans-1,3-disubstituted 7,9-diazaspiro[4.5]dec-1-enes and 7,9-dioxaspiro[4.5]dec-1-enes, reveal the compound's role in promoting reactions with high diastereoselectivity and regioselectivity. These findings contribute to the understanding of molecular diversity in chemical reactions involving electron-deficient alkynes and highlight the compound's potential in synthesizing structurally complex molecules (Han et al., 2020).

    Pharmacological Evaluation

    Research on 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes with substitutions at the 6-position demonstrates the potential for dopamine agonist activity. While central nervous system activity was not observed, the 4-indolymethyl analogue showed potent dopamine agonist activity in specific assays, suggesting applications in pharmacological research and potential therapeutic uses (Brubaker & Colley, 1986).

    Antitubercular Drug Development

    The antitubercular drug candidate 2-[2-S-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one (BTZ043) targets the DprE1 subunit of a critical enzyme in Mycobacterium tuberculosis. A study surveying 240 clinical isolates from European hospitals found all strains susceptible to benzothiazinones, setting a baseline for resistance monitoring prior to BTZ043's clinical trials (Pasca et al., 2010).

    Safety And Hazards



    • No safety or hazard information is provided in the retrieved data.




  • Future Directions



    • Research on the biological activity, potential applications, and optimization of synthesis methods could be explored.




    properties

    IUPAC Name

    (3,4-dimethylphenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H27NO3/c1-17-3-6-21(15-18(17)2)22(25)20-7-4-19(5-8-20)16-24-11-9-23(10-12-24)26-13-14-27-23/h3-8,15H,9-14,16H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YCBQLPPQIKUZLF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H27NO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60642864
    Record name (3,4-Dimethylphenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60642864
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    365.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3,4-Dimethyl-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

    CAS RN

    898757-96-5
    Record name Methanone, (3,4-dimethylphenyl)[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=898757-96-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name (3,4-Dimethylphenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60642864
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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